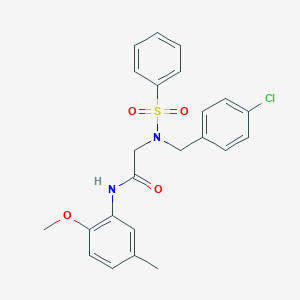![molecular formula C21H20BrClN2O3S B301039 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one](/img/structure/B301039.png)
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits remarkable pharmacological properties, making it an attractive target for drug discovery and development.
作用机制
The mechanism of action of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
The compound this compound has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound has also been found to exhibit antioxidant activity, which may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
The compound 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one exhibits several advantages for lab experiments. It is readily available and relatively easy to synthesize. This compound also exhibits significant pharmacological properties, making it an attractive target for drug discovery and development. However, the limitations of this compound include its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the study of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. One potential direction is the study of this compound for its potential use in the treatment of diabetes. Further studies are needed to elucidate the mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical settings. Another potential direction is the study of this compound for its potential use in the treatment of inflammatory and oxidative stress-related disorders. Additionally, the development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, the compound this compound exhibits significant pharmacological properties and has been extensively studied for its potential therapeutic applications. Further studies are needed to fully understand the mechanism of action of this compound and to determine its efficacy and safety in preclinical and clinical settings. The development of novel analogs of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde with 4-ethoxyaniline to obtain the corresponding Schiff base. This Schiff base is then reacted with 3-propyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst to obtain the final product.
科学研究应用
The compound 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-ethoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. This compound has also been studied for its potential use in the treatment of diabetes, as it has been found to exhibit hypoglycemic activity.
属性
分子式 |
C21H20BrClN2O3S |
|---|---|
分子量 |
495.8 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H20BrClN2O3S/c1-3-9-25-20(27)18(11-13-10-14(22)12-17(23)19(13)26)29-21(25)24-15-5-7-16(8-6-15)28-4-2/h5-8,10-12,26H,3-4,9H2,1-2H3/b18-11-,24-21? |
InChI 键 |
ZBROPYUBGVUWTH-JERZPRFUSA-N |
手性 SMILES |
CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OCC |
SMILES |
CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OCC |
规范 SMILES |
CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)
![2-Chloro-5-{[5-(4-chlorobenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300964.png)
![5-{[5-(3-Bromo-4-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300966.png)
![5-{[5-(2-Bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}-2-chlorobenzoic acid](/img/structure/B300967.png)

![ethyl 2-[2-bromo-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetate](/img/structure/B300969.png)
![2-[2-chloro-4-[(E)-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]-6-methoxyphenoxy]acetonitrile](/img/structure/B300970.png)
![(5E)-2-(4-ethylanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B300971.png)
![(5Z)-5-{[2,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B300974.png)
![4-[(1-{4-nitrophenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-thioxo-2-imidazolidinone](/img/structure/B300975.png)
![Ethyl 4-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B300977.png)
![Ethyl 4-({5-[4-(diethylamino)-2-ethoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B300978.png)